2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide
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Overview
Description
2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide is a complex organic compound that features a triazole ring, a sulfamoyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the methoxyphenyl and phenyl groups, and the attachment of the sulfamoylphenyl acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, phenyl isothiocyanate, and various coupling agents. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Properties
Molecular Formula |
C23H21N5O4S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H21N5O4S2/c1-32-20-10-6-5-9-19(20)22-26-27-23(28(22)17-7-3-2-4-8-17)33-15-21(29)25-16-11-13-18(14-12-16)34(24,30)31/h2-14H,15H2,1H3,(H,25,29)(H2,24,30,31) |
InChI Key |
CUEIRCBXIMXZKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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